molecular formula C21H24N4O2 B3917244 6-{4-[(3,5-dimethyl-1-benzofuran-2-yl)methyl]piperazin-1-yl}nicotinamide

6-{4-[(3,5-dimethyl-1-benzofuran-2-yl)methyl]piperazin-1-yl}nicotinamide

Cat. No.: B3917244
M. Wt: 364.4 g/mol
InChI Key: CMJVIIANVODELS-UHFFFAOYSA-N
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Description

The compound “6-{4-[(3,5-dimethyl-1-benzofuran-2-yl)methyl]piperazin-1-yl}nicotinamide” is a benzofuran derivative . Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are potential natural drug lead compounds .


Synthesis Analysis

Benzofuran compounds can be synthesized using various methods. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . This method is excellent for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring can be constructed by proton quantum tunneling .


Molecular Structure Analysis

The molecular structure of benzofuran derivatives is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . The broad range of clinical uses of benzofuran derivatives indicates the diverse pharmacological activities of this series of compounds .


Chemical Reactions Analysis

Benzofuran compounds have been developed that have solved some of the problems posed; for example, improved bioavailability is one of the targets achieved with most of the more recent compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives can be determined using various spectroscopic techniques. For instance, 1 H NMR and 13 C NMR can provide information about the hydrogen and carbon atoms in the molecule .

Mechanism of Action

The mechanism of action of benzofuran compounds is related to their strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have potential applications in many aspects, making these substances potential natural drug lead compounds .

Safety and Hazards

While benzofuran compounds have strong biological activities, they can be toxic to host cells after long-term administration . Therefore, the development of promising compounds with target therapy potentials and little side effects is the main goal of medical researchers .

Future Directions

Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide . They are potential natural drug lead compounds and are expected to be effective therapeutic drugs for various diseases . The future research in this area will focus on the discovery of new drugs and the development of structure-activity relationships (SAR) on these derivatives as antimicrobial drugs .

Properties

IUPAC Name

6-[4-[(3,5-dimethyl-1-benzofuran-2-yl)methyl]piperazin-1-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2/c1-14-3-5-18-17(11-14)15(2)19(27-18)13-24-7-9-25(10-8-24)20-6-4-16(12-23-20)21(22)26/h3-6,11-12H,7-10,13H2,1-2H3,(H2,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMJVIIANVODELS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=C2C)CN3CCN(CC3)C4=NC=C(C=C4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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